molecular formula C12H16O B13543765 4-(3,5-Dimethylphenyl)butan-2-one

4-(3,5-Dimethylphenyl)butan-2-one

Cat. No.: B13543765
M. Wt: 176.25 g/mol
InChI Key: MOPZWSUIDMTVJQ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)butan-2-one is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O. Structurally, it consists of a butan-2-one backbone linked to a 3,5-dimethylphenyl group. Its reactivity and physicochemical properties are influenced by the electron-donating methyl groups on the phenyl ring, which may enhance stability and modulate solubility in organic solvents .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8H,4-5H2,1-3H3

InChI Key

MOPZWSUIDMTVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(3,5-Dimethylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)butan-2-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The aromatic ring can undergo electrophilic aromatic substitution due to the electron-donating effects of the methyl groups, which activate the ring towards such reactions.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl groups () reduce molecular flexibility and may hinder interactions in catalytic or biological systems .

Data Tables

Table 1: Physicochemical Properties of Analogs

Property 4-(3,5-Dimethylphenyl)butan-2-one (Theoretical) 4-(4-Hydroxyphenyl)butan-2-one 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one
Molecular Weight (g/mol) 176.26 164.20 192.25
Boiling Point (°C, estimated) ~250–270 ~260–280 ~280–300
Solubility in Water Low Moderate (due to -OH) Low

Research Findings

  • Fragrance Safety : IFRA recommends limits for 4-(4-Hydroxyphenyl)butan-2-one in 12 product categories, with strictest limits (0.0015%) in leave-on cosmetics .
  • Antioxidant Potential: tert-butyl-substituted analogs (e.g., 5082-72-4) exhibit structural similarities to commercial antioxidants like BHT, hinting at utility in polymer stabilization .

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